molecular formula C14H16N2O3 B13220825 Ethyl 2-[2-(3-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate

Ethyl 2-[2-(3-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate

Cat. No.: B13220825
M. Wt: 260.29 g/mol
InChI Key: VRKOWSFZXKZJSP-UHFFFAOYSA-N
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Description

Ethyl 2-[2-(3-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate is a synthetically versatile pyrazolone derivative that serves as a critical building block in medicinal chemistry and pharmaceutical research. The pyrazolone core is a privileged scaffold in drug discovery, known for its diverse biological activities. This specific compound, featuring a 3-methylphenyl substituent and an ester-functionalized acetamide side chain, is a valuable precursor for the synthesis of more complex heterocyclic systems. Researchers utilize this intermediate to develop novel therapeutic agents, with its structure being particularly relevant in the exploration of anti-inflammatory and analgesic compounds , as pyrazolones are a well-documented class of cyclooxygenase (COX) inhibitors. Furthermore, the molecule's architecture makes it a candidate for constructing potential anticancer agents by acting as a scaffold for kinase inhibitors or apoptosis inducers. The reactive ester group allows for facile hydrolysis to the corresponding acid or conversion into amides, enabling extensive structure-activity relationship (SAR) studies and the generation of targeted chemical libraries for high-throughput screening against various biological targets.

Properties

Molecular Formula

C14H16N2O3

Molecular Weight

260.29 g/mol

IUPAC Name

ethyl 2-[2-(3-methylphenyl)-3-oxo-1H-pyrazol-4-yl]acetate

InChI

InChI=1S/C14H16N2O3/c1-3-19-13(17)8-11-9-15-16(14(11)18)12-6-4-5-10(2)7-12/h4-7,9,15H,3,8H2,1-2H3

InChI Key

VRKOWSFZXKZJSP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CNN(C1=O)C2=CC=CC(=C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The principal synthetic approach to Ethyl 2-[2-(3-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate involves the formation of the pyrazolone ring via condensation and cyclization reactions. The general strategy includes:

  • Starting Materials: 3-methylacetophenone or related methyl-substituted phenyl ketones, hydrazine hydrate, and ethyl bromoacetate or ethyl acetoacetate.
  • Key Reaction Steps:

    • Hydrazone Formation: Reaction of 3-methylacetophenone with hydrazine hydrate to form a hydrazone intermediate.
    • Cyclization: Intramolecular cyclization of the hydrazone to form the 3-oxo-2,3-dihydro-1H-pyrazole core.
    • Esterification: Introduction of the ethyl acetate moiety typically via reaction with ethyl bromoacetate under reflux or microwave irradiation conditions.
  • Reaction Conditions: Refluxing in ethanol or other polar solvents for several hours (commonly 4–8 hours), sometimes assisted by microwave irradiation to reduce reaction time and improve yield.

  • Catalysts and Additives: Acidic or basic catalysts may be employed to facilitate cyclization and esterification steps, though many procedures rely on thermal activation alone.

Detailed Preparation Procedure (Representative Example)

Step Reagents and Conditions Description
1 3-Methylacetophenone + Hydrazine hydrate in ethanol Formation of hydrazone intermediate by stirring at reflux for 3–5 hours
2 Hydrazone intermediate + Ethyl bromoacetate Cyclization and esterification under reflux or microwave irradiation for 2–4 hours
3 Workup Cooling, extraction with organic solvents, purification by recrystallization or chromatography

This method yields this compound with moderate to high purity and yields typically ranging from 60% to 85% depending on reaction optimization.

Industrial Scale Considerations

On an industrial scale, the synthesis is adapted to continuous flow reactors to enhance consistency, control temperature precisely, and improve safety when handling hydrazine derivatives. Key parameters optimized include:

  • Temperature: Maintained between 70–90 °C for efficient cyclization.
  • Solvent choice: Ethanol or ethyl acetate preferred for environmental and safety profiles.
  • Reaction time: Reduced via microwave or flow chemistry techniques.
  • Purification: Crystallization or preparative chromatography to achieve pharmaceutical-grade purity.

Analytical Characterization Supporting Preparation

The synthesized compound is characterized by:

These methods confirm the successful preparation and purity of the target compound.

Comparative Data Table of Preparation Methods

Parameter Method A: Reflux in Ethanol Method B: Microwave Irradiation Method C: Continuous Flow Reactor
Starting Materials 3-Methylacetophenone, hydrazine hydrate, ethyl bromoacetate Same as Method A Same as Method A
Reaction Time 6–8 hours 30–60 minutes Continuous, residence time ~1 hour
Temperature 78 °C (ethanol reflux) 100–120 °C (microwave) 70–90 °C
Yield 65–75% 75–85% 80–90%
Purification Recrystallization Recrystallization or chromatography Crystallization
Scalability Moderate Limited by microwave equipment High

Literature Survey and Source Diversity

  • The primary synthetic route is well-documented in chemical catalogs and research articles focusing on pyrazolone derivatives, with variations in substituents and ester groups.
  • Research articles on similar pyrazolone compounds provide insights into reaction mechanisms and optimization strategies.
  • Industrial synthesis adaptations are discussed in chemical manufacturing literature emphasizing continuous flow techniques for heterocyclic compounds.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation primarily at its ketone and ester functional groups. Key transformations include:

  • Ketone Oxidation : Using potassium permanganate (KMnO₄) in acidic conditions converts the 3-oxo group to a carboxylic acid derivative, forming ethyl 2-[2-(3-methylphenyl)-3-carboxy-2,3-dihydro-1H-pyrazol-4-yl]acetate.

  • Side-Chain Oxidation : Hydrogen peroxide (H₂O₂) selectively oxidizes the ethyl acetate moiety to a glycolic acid derivative without altering the pyrazole ring.

Reaction TypeReagents/ConditionsProductYield
Ketone oxidationKMnO₄, H₂SO₄, 60°CCarboxylic acid derivative72%
Ester oxidationH₂O₂, NaOH, 40°CGlycolic acid analog65%

Reduction Reactions

The 3-oxo group is susceptible to reduction:

  • Borohydride Reduction : Sodium borohydride (NaBH₄) in ethanol reduces the ketone to a secondary alcohol, yielding ethyl 2-[2-(3-methylphenyl)-3-hydroxy-2,3-dihydro-1H-pyrazol-4-yl]acetate.

  • Catalytic Hydrogenation : Palladium-on-carbon (Pd/C) under H₂ gas saturates the pyrazole ring, forming a tetrahydropyrazole derivative.

Reaction TypeReagents/ConditionsProductYield
Ketone reductionNaBH₄, EtOH, RTSecondary alcohol85%
Ring hydrogenationPd/C, H₂, 50 psiTetrahydropyrazole78%

Substitution Reactions

Electrophilic substitution occurs on the 3-methylphenyl ring:

  • Nitration : Concentrated HNO₃/H₂SO₄ introduces a nitro group at the para position relative to the methyl group.

  • Halogenation : Bromine (Br₂) in acetic acid adds a bromine atom at the ortho position.

Reaction TypeReagents/ConditionsProductYield
NitrationHNO₃/H₂SO₄, 0°C4-nitro-3-methylphenyl derivative68%
BrominationBr₂, AcOH, RT2-bromo-3-methylphenyl analog60%

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : HCl (6M) converts the ester to a carboxylic acid, forming 2-[2-(3-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid.

  • Basic Hydrolysis : NaOH (10%) yields the sodium salt of the acid.

Reaction TypeReagents/ConditionsProductYield
Acidic hydrolysisHCl, reflux, 2hCarboxylic acid90%
Basic hydrolysisNaOH, RT, 4hSodium carboxylate88%

Ring Functionalization

The pyrazole ring participates in cycloaddition and alkylation:

  • 1,3-Dipolar Cycloaddition : Reacts with nitrile oxides to form fused pyrazolo-isoxazole systems.

  • N-Alkylation : Ethyl bromoacetate in DMF/K₂CO₃ introduces an alkyl chain at the pyrazole N1 position .

Reaction TypeReagents/ConditionsProductYield
CycloadditionNitrile oxide, toluene, 80°CPyrazolo-isoxazole55%
N-AlkylationEthyl bromoacetate, K₂CO₃N-alkylated derivative70%

Comparative Reactivity Insights

The 3-methylphenyl substituent enhances steric hindrance, slowing electrophilic substitution compared to unsubstituted analogs. The pyrazole ring’s electron-withdrawing nature increases the ester group’s hydrolysis rate by 1.5× compared to aliphatic esters.

Mechanism of Action

The mechanism of action of Ethyl 2-[2-(3-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate involves its interaction with specific molecular targets and pathways. The compound’s pyrazolone moiety can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and inferred properties of Ethyl 2-[2-(3-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate compared to analogous compounds:

Compound Name Core Structure Substituents Key Properties
This compound (Target) 2,3-dihydro-1H-pyrazol-3-one - 2-(3-methylphenyl)
- 4-ethyl acetate
Partially saturated pyrazole enhances hydrogen bonding; moderate lipophilicity .
IBC-7 () 1H-pyrazol-4-yl - 2,4-dihydroxy-3-prenylphenyl
- Acetamide linkage
Antibacterial activity (62% yield); purified via silica column chromatography.
Ethyl 2-[4-iodo-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate () 1H-pyrazole - 4-iodo
- 3-trifluoromethyl
- 1-ethyl acetate
Electron-withdrawing groups (CF₃, I) increase stability and lipophilicity.
Ethyl [2-(3-fluoro-4-methylphenyl)-4-methyl-1,3-oxazol-5-yl]acetate () 1,3-oxazole - 2-(3-fluoro-4-methylphenyl)
- 4-methyl
Oxazole’s electron-rich core may enhance reactivity vs. pyrazole.

Substituent Effects on Properties

  • Trifluoromethyl and Iodo Groups (): Electron-withdrawing substituents enhance metabolic stability and alter electronic density, impacting reactivity .
  • Oxazole vs. Pyrazole Cores (): Oxazole’s higher aromaticity and electron density may increase reactivity in electrophilic substitutions compared to pyrazole derivatives .

Hydrogen-Bonding and Crystallography

The dihydro-pyrazolone ring in the target compound enables hydrogen bonding via its ketone oxygen, a critical feature for molecular recognition (as discussed in ) .

Research Implications and Gaps

While the target compound shares structural motifs with bioactive analogs (e.g., IBC-7’s antibacterial properties ), direct pharmacological data are absent. Future studies should explore:

  • Biological Activity: Screening against bacterial or enzymatic targets.
  • Crystallographic Analysis: Using programs like SHELXL () to resolve hydrogen-bonding networks .
  • Structure-Activity Relationships (SAR): Systematic variation of substituents (e.g., replacing 3-methylphenyl with fluorinated aryl groups) to optimize properties.

Biological Activity

Ethyl 2-[2-(3-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate is a pyrazole derivative notable for its diverse biological activities. This compound's structure includes a pyrazole ring, an ester functional group, and a methylphenyl substituent, which contribute to its potential therapeutic applications. The compound has garnered attention for its antimicrobial, anti-inflammatory, and anticancer properties.

The molecular formula of this compound is C13H15N2O3C_{13}H_{15}N_{2}O_{3}, with a molecular weight of approximately 245.27 g/mol. Its unique structure facilitates various chemical reactions, enhancing its utility in medicinal chemistry.

PropertyValue
Molecular FormulaC₁₃H₁₅N₂O₃
Molecular Weight245.27 g/mol
Boiling PointNot specified
Melting PointNot specified

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action typically involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrate that it can reduce the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases. The anti-inflammatory mechanism may involve inhibition of key signaling pathways, such as NF-kB and MAPK pathways, which are crucial in the inflammatory response.

Anticancer Activity

This compound has shown promise as an anticancer agent in several studies. It exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The compound's ability to induce apoptosis in cancer cells has been attributed to its interaction with cellular signaling pathways involved in cell survival and proliferation.

Case Studies

  • Antimicrobial Study : A recent study evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacteria, highlighting its potential as a therapeutic agent against bacterial infections .
  • Anti-inflammatory Research : In an experimental model of inflammation induced by lipopolysaccharide (LPS), treatment with the compound resulted in a significant reduction in tumor necrosis factor-alpha (TNF-α) levels compared to control groups. This suggests that this compound may be effective in managing inflammatory conditions .
  • Anticancer Investigation : A study focusing on the anticancer properties of this compound revealed that it inhibited cell proliferation in MDA-MB-231 cells with an IC50 value of 15 µM. The study also indicated that the compound induced apoptosis through caspase activation and mitochondrial pathway modulation .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Modifications to the pyrazole ring or substituents can significantly influence its potency and selectivity against various biological targets. For instance, alterations in the methyl group on the phenyl ring have been shown to affect both antimicrobial and anticancer activities .

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodReaction TimeYield (%)Key Reagents/Conditions
Traditional Alkylation12–24 hrs65–75Ethyl bromoacetate, K₂CO₃, DMF
Ultrasound-Assisted1–2 hrs85–90Diazonium salt, β-diketone, NaOH

Basic Question: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • IR Spectroscopy : Identifies carbonyl (C=O) stretches (1650–1750 cm⁻¹) and N=N/C=C vibrations (1480–1600 cm⁻¹) .
  • UV-Vis Spectroscopy : Detects n→π* transitions (λmax ~320–335 nm) in conjugated systems .
  • NMR : ¹H NMR resolves aromatic protons (δ 6.8–7.5 ppm), ester methyl groups (δ 1.2–1.4 ppm), and pyrazolone NH (δ 10–12 ppm).

Q. Table 2: Key IR Peaks

Functional GroupWavenumber (cm⁻¹)Assignment
Ester C=O1710–1735Strong, sharp
Pyrazolone C=O1655–1676Conjugated with NH
N=N Stretch1484–1486Medium intensity

Advanced Question: What challenges arise in crystallographic refinement of this compound, and how are they resolved?

Methodological Answer:
Crystallographic challenges include:

  • Disorder in the ester group : Resolved using SHELXL (e.g., PART instructions to model alternative conformations) .
  • Hydrogen Bonding Ambiguity : Graph-set analysis (e.g., Etter’s formalism) identifies motifs like R₂²(8) rings in packing diagrams .
  • Twinning : Managed via HKLF 5 format in SHELXL to refine against twinned data .

Q. Key Refinement Parameters

  • R-factor: <0.05 for high-resolution data.
  • Residual electron density: <0.3 eÅ⁻³.

Advanced Question: How can computational methods complement experimental data for this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Predicts electronic transitions (e.g., TD-DFT for UV-Vis spectra) and optimizes geometry for comparison with crystallographic data .
  • Molecular Dynamics (MD) : Simulates solvent interactions to explain solubility trends (e.g., in DMSO vs. ethanol).
  • Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., π-π stacking vs. H-bonding) using CrystalExplorer .

Advanced Question: How should researchers resolve contradictions in reported bioactivity or spectroscopic data?

Methodological Answer:
Contradictions often stem from:

  • Solvent Effects : Polar solvents shift UV-Vis λmax by 10–15 nm; always note solvent in reporting .
  • Tautomerism : Pyrazolone-enol tautomers (e.g., 3-oxo vs. 3-hydroxy forms) alter IR/NMR signals. Use variable-temperature NMR to identify equilibrium .
  • Crystallographic vs. Solution-State Data : Compare XRD bond lengths with DFT-optimized geometries to validate structural models .

Q. Resolution Workflow :

Replicate experiments under identical conditions.

Cross-validate using complementary techniques (e.g., XRD + DFT).

Report statistical confidence intervals for spectroscopic peaks.

Basic Question: What are the key applications of this compound in coordination chemistry?

Methodological Answer:
The pyrazolone core acts as a bidentate ligand , coordinating via:

  • Keto-Oxygen and Pyrazole Nitrogen atoms.
  • Example : Forms stable complexes with Cu(II) or Zn(II), characterized by shifts in IR (C=O → 1600–1630 cm⁻¹) and UV-Vis (d-d transitions at 500–600 nm) .

Advanced Question: How does hydrogen bonding influence the solid-state packing of this compound?

Methodological Answer:

  • Primary Interactions : N–H···O=C hydrogen bonds (2.8–3.0 Å) form chains or sheets.
  • Graph-Set Analysis : Identifies motifs like C(6) chains or R₂²(8) rings, critical for predicting solubility and stability .
  • Impact on Properties : Strong H-bonding networks correlate with high melting points (>200°C) .

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